molecular formula C11H16ClNO3 B13047666 Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate hcl

Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate hcl

Cat. No.: B13047666
M. Wt: 245.70 g/mol
InChI Key: NVKLERNXNLLGLM-HNCPQSOCSA-N
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Description

Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is an amino acid derivative that contains a methoxyphenyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Esterification: The esterification step involves the reaction of the amino acid with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: The compound can influence pathways related to amino acid metabolism, neurotransmitter synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A similar compound with a hydroxyl group instead of an amino group.

    Methyl 3-(3,4-dimethoxyphenyl)propanoate: Contains two methoxy groups on the aromatic ring.

Uniqueness

Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is unique due to the presence of both an amino group and a methoxy group, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1

InChI Key

NVKLERNXNLLGLM-HNCPQSOCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CC(=O)OC)N.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl

Origin of Product

United States

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